molecular formula C7H8N2O3 B13682821 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic Acid

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic Acid

Cat. No.: B13682821
M. Wt: 168.15 g/mol
InChI Key: BMWRXCPARMMHDM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid is a chemical compound with the molecular formula C7H8N2O3 It is characterized by the presence of a pyrimidine ring substituted with a methyl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid typically involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid with a suitable hydroxylating agent. One common method is the hydroxylation of the carboxylic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired hydroxyacetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: 2-Oxo-2-(2-methyl-5-pyrimidinyl)acetic acid.

    Reduction: 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid: Similar structure with an additional hydroxy group on the pyrimidine ring.

    2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid: Lacks the hydroxy group on the acetic acid moiety.

Uniqueness

2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-hydroxy-2-(2-methylpyrimidin-5-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c1-4-8-2-5(3-9-4)6(10)7(11)12/h2-3,6,10H,1H3,(H,11,12)

InChI Key

BMWRXCPARMMHDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(C(=O)O)O

Origin of Product

United States

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